An In-depth Technical Guide to the Physicochemical Properties of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative of increasing interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2] Understanding the physicochemical properties of this specific derivative is paramount for any research and development effort, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole, offering both predicted data and detailed, field-proven experimental protocols for their validation. As a Senior Application Scientist, the aim is to not only present data but to explain the underlying principles and the rationale behind the experimental choices, ensuring a self-validating and trustworthy resource.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and unambiguous identifiers.
Figure 1: 2D structure of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1004643-53-1 | [5] |
| Molecular Formula | C9H16N2O | [5] |
| Molecular Weight | 168.24 g/mol | [5] |
| IUPAC Name | 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | [5] |
| Canonical SMILES | CCOCC1=CN(CC)N=C1C | [5] |
| InChI Key | QXCXJQXTLHTPMH-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Properties
Due to the novelty of this specific derivative, extensive experimental data is not yet publicly available. Therefore, a combination of established knowledge of pyrazole chemistry and computational predictions are employed to provide a robust initial assessment.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | ~250-270 °C | Influences purification methods (e.g., distillation) and stability at elevated temperatures. |
| Melting Point | ~20-40 °C | Affects solid-state properties, formulation strategies, and dissolution rate. |
| Aqueous Solubility | Moderately Soluble | Crucial for absorption and bioavailability; impacts formulation options.[6] |
| pKa (basic) | ~2-3 | Governs the degree of ionization at physiological pH, which affects solubility, permeability, and target binding.[3] |
| logP | ~1.5-2.5 | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolic clearance. |
Experimental Protocols for Physicochemical Property Determination
To validate and refine the predicted data, rigorous experimental determination is essential. The following section details standardized protocols for key physicochemical parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.
Figure 2: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
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Preparation of Saturated Solution: Add an excess amount of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium is reached.
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Equilibration: Seal the container and place it in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
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Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve with known concentrations of the compound should be used for accurate quantification.
Causality Behind Experimental Choices: The use of a buffer at physiological pH is critical as the solubility of ionizable compounds can be pH-dependent.[2] Allowing 24-48 hours for equilibration ensures that the measured solubility is the thermodynamic (true) solubility, not a kinetic artifact.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an aqueous and a lipophilic phase, typically water and n-octanol.
Figure 3: Workflow for the determination of logP.
Step-by-Step Methodology:
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Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer for logD determination) by shaking them together and allowing them to separate.
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Partitioning: Dissolve a known amount of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in one of the phases. Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously to facilitate partitioning.
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Phase Separation: Allow the mixture to stand until the two phases have clearly separated.
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Quantification and Calculation: Carefully separate the two phases and measure the concentration of the compound in each phase using an appropriate analytical technique. The logP is then calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Trustworthiness of the Protocol: The pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would affect the accuracy of the concentration measurements.
Determination of pKa
The pKa is the acid dissociation constant, which indicates the strength of an acid or base. For a pyrazole, the basic pKa relates to the protonation of the pyridine-like nitrogen atom. Potentiometric titration is a reliable method for its determination.
Step-by-Step Methodology:
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Sample Preparation: Dissolve an accurately weighed amount of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, or more accurately from the inflection point of the first derivative of the curve.
Expertise in Interpretation: The pyrazole ring contains a basic nitrogen atom (at position 2). The pKa value will reflect the equilibrium between the neutral and protonated forms of the molecule. The electron-donating nature of the alkyl and ethoxymethyl substituents is expected to result in a slightly higher basicity (and thus a higher pKa) compared to unsubstituted pyrazole.[3]
Predicted Spectral Data
Spectroscopic data provides a fingerprint of a molecule and is essential for its identification and structural elucidation.
Table 3: Predicted Spectral Characteristics
| Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the C3-methyl group, signals for the ethoxymethyl group (triplet, quartet, and singlet), and a singlet for the C5 proton on the pyrazole ring. |
| ¹³C NMR | Resonances for all nine carbon atoms, including those of the ethyl, methyl, and ethoxymethyl substituents, and the three distinct carbons of the pyrazole ring. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkyl groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (168.24). |
Conclusion
The physicochemical properties of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole, as predicted and outlined in the experimental protocols, provide a critical foundation for its further investigation and development. A thorough understanding and experimental validation of its solubility, lipophilicity, and ionization behavior are indispensable for optimizing its potential as a lead compound in drug discovery. The methodologies described herein represent robust and reliable approaches to obtaining these crucial data points, enabling informed decision-making in the progression of this and other novel chemical entities.
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- pKa D
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